Isonicotinamide, N-(2-methyl-5-phenylpyrrol-1-YL)-
Description
N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a methyl group and a phenyl group, and an isonicotinamide moiety
Properties
CAS No. |
93317-30-7 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(2-methyl-5-phenylpyrrol-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-13-7-8-16(14-5-3-2-4-6-14)20(13)19-17(21)15-9-11-18-12-10-15/h2-12H,1H3,(H,19,21) |
InChI Key |
GSNCULKQXLYSEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthesis
Step 1: Preparation of Substituted Pyrrole Intermediate
- A key intermediate, 1-(4-chlorophenyl)pentane-1,4-dione, is synthesized by Friedel-Crafts acylation using oxopentanoylchloride and anhydrous aluminum chloride in chlorobenzene at room temperature (25-30°C). The reaction mixture is quenched with ice and hydrochloric acid, followed by extraction and chromatographic purification to yield the diketone intermediate with approximately 24% yield.
Step 2: Formation of N-(5-methyl-2-phenylpyrrolyl)-4-pyridylcarboxamide
- The diketone intermediate is reacted with isonicotinic hydrazide in benzene under reflux conditions in the presence of molecular sieves. After removal of solvent and purification by column chromatography, the pyrrolylcarboxamide intermediate is obtained with about 39% yield.
Step 4: Chlorination and Salt Formation
The compound can be chlorinated using thionyl chloride (1 to 1.2 equivalents) in the presence or absence of catalytic N,N-dimethylformamide (DMF) at 10-40°C (preferably 20-30°C). The chlorination is usually completed between 40-60°C (preferably 50-55°C) to obtain the chlorinated intermediate.
The chlorinated compound is then reacted with hydrochloric acid in organic solvents such as ethyl alcohol, ethyl acetate, isopropanol, diethyl ether, or diisopropyl ether to form the hydrochloride salt, which is more stable and suitable for pharmaceutical applications.
Purification and Characterization
Crystallization is employed to remove positional isomers, which can be present at about 15-20% in the crude product. Repeated crystallization steps yield the compound with purity greater than 99%.
The final compound exhibits characteristic X-ray powder diffraction patterns, confirming its crystalline nature.
Reverse phase high-performance liquid chromatography (HPLC) is used to determine the ratio of isomeric forms and purity. For example, a mixture of isomers showed 19.4% and 76.7% proportions, respectively.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts acylation to form diketone intermediate | Oxopentanoylchloride, AlCl3, chlorobenzene, 25-30°C | 24.07 | Chromatography purification |
| 2 | Cyclization with isonicotinic hydrazide | Benzene reflux, molecular sieves | 39.42 | Column chromatography purification |
| 3 | Piperazinylmethyl substitution | 1-(3-trifluoromethylphenyl)piperazine HCl, formaldehyde, acetic acid, acetonitrile, RT, 4h | Not specified | Neutralization and extraction steps |
| 4 | Chlorination | Thionyl chloride (1-1.2 eq.), DMF catalyst (optional), 20-55°C | Not specified | Followed by salt formation with HCl in organic solvents |
| 5 | Salt formation and crystallization | HCl in ethyl alcohol/ethyl acetate/isopropanol etc. | Not specified | Repeated crystallization for >99% purity |
Research Findings and Notes
The chlorination step is critical for functional group transformation and is optimized by controlling temperature and catalyst presence to maximize yield and selectivity.
The presence of positional isomers requires careful purification by crystallization, which can be repeated multiple times to achieve high purity.
The final compound and its salts have been characterized by X-ray powder diffraction and HPLC, confirming their identity and purity.
The compound is part of antimycobacterial drug combinations and has been synthesized reliably by the described methods for pharmaceutical development.
Alternative synthetic approaches, such as multicomponent reactions, have been explored for related heterocyclic compounds, but the stepwise method outlined remains the standard for this specific compound.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield isonicotinic acid and 2-methyl-5-phenylpyrrol-1-amine .
| Reactants | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Isonicotinamide derivative + HCl/H₂O | Reflux (acidic) | Isonicotinic acid + pyrrol-1-amine | Not specified | |
| Isonicotinamide derivative + NaOH/H₂O | Reflux (basic) | Isonicotinic acid + pyrrol-1-amine | Not specified |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide ion attack.
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes nitration at the 3-position under mild conditions:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2–4 hours | 3-Nitro-2-methyl-5-phenylpyrrole derivative | Not specified |
Regioselectivity :
-
Nitration favors the 3-position due to the electron-donating methyl group at C2 and steric effects from the phenyl group at C5.
Salt Formation
The compound forms hydrochloride salts via treatment with HCl in ethanol or ethyl acetate :
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isonicotinamide derivative + HCl | Ethanol, 25°C, 1–2 hours | Hydrochloride salt | >99% purity (after recrystallization) |
Note : The protonation site remains unclear but is hypothesized to involve the pyridine nitrogen or pyrrole ring.
Metal Complexation
The pyridine nitrogen and amide carbonyl groups act as ligands for transition metals:
| Metal Ion | Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) | Ethanol/H₂O, 25°C | Octahedral coordination | |
| Fe(III) | Ethanol/H₂O, 25°C | Tetrahedral geometry |
Applications :
-
Potential use in catalysis or metallodrug design due to stable chelation.
Isomer Separation via Recrystallization
The synthetic process often yields positional isomers (e.g., A and B in ), which are separated using ethyl acetate/cyclohexane mixtures :
| Isomer Ratio (A:B) | Purification Method | Final Purity | Reference |
|---|---|---|---|
| 19.4% : 76.7% | 7× EtOAc recrystallization | >99% |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C , followed by decomposition:
| Temperature Range (°C) | Observation | Reference |
|---|---|---|
| <200 | Stable | |
| 200–300 | Gradual weight loss | |
| >300 | Rapid decomposition |
Critical Analysis of Reaction Pathways
-
Amide Hydrolysis : Limited by steric hindrance from the bulky pyrrole substituents.
-
Salt Formation : Unconventional for amides, suggesting potential protonation at atypical sites.
-
Metal Binding : Pyridine’s lone pair dominates coordination, but the amide may contribute to chelation.
Scientific Research Applications
Isonicotinamide, N-(2-methyl-5-phenylpyrrol-1-yl)-, a pyrrole derivative, has applications primarily in the field of medicinal chemistry, specifically in the development of antimycobacterial agents . Research indicates its potential use in treating tuberculosis (TB), including multi-drug resistant strains .
Antimycobacterial Activity
- Targeting Tuberculosis: Isonicotinamide, N-(2-methyl-5-phenylpyrrol-1-yl)-, is investigated for its ability to combat Mycobacterium tuberculosis, the causative agent of TB . This includes strains that exhibit resistance to multiple drugs, which are particularly challenging to treat .
- Combination Therapies: This compound is designed to be used in combination with first-line antitubercular drugs such as isoniazid, rifampicin, ethambutol, and pyrazinamide to enhance efficacy against TB .
- Mechanism of Action: The specific mechanism of action for Isonicotinamide, N-(2-methyl-5-phenylpyrrol-1-yl)-, is currently undefined but it demonstrates strong antimycobacterial activity against sensitive and multi-drug resistant strains of Mycobacterium tuberculosis in in vitro and in vivo experiments . Studies have found the compound to be bioavailable, less toxic, and safer compared to available anti-TB drugs in animal models .
Chemical Properties and Synthesis
- Pyrrole Derivative: Isonicotinamide, N-(2-methyl-5-phenylpyrrol-1-yl)-, is a pyrrole derivative . The preparation of [2-methyl-5-phenyl-3-(piperazin-1-ylmethyl)] pyrrole derivatives, including Isonicotinamide, N-(2-methyl-5-phenylpyrrol-1-yl)-, involves a process to ensure antimycobacterial activity .
- Synthesis: The synthesis of related compounds, such as 1‐phenylpyrrole‐based compounds, has been achieved and may provide insights into the synthesis of Isonicotinamide, N-(2-methyl-5-phenylpyrrol-1-yl)- .
- Industrial Preparation: An improved and industrially advantageous process for the preparation of pyrrole derivatives having antimycobacterial activity has been developed .
Related Research
- FAAH-HDAC Inhibitors: Research into first-in-class FAAH-HDAC multitarget inhibitors has yielded 1‐phenylpyrrole‐based compounds . These compounds have shown neuroprotective properties and may provide a basis for developing novel therapeutics targeting the ECS and epigenetic enzymes .
- Multicomponent Synthesis of Chromophores: While not directly related to Isonicotinamide, N-(2-methyl-5-phenylpyrrol-1-yl)-, the multicomponent synthesis of chromophores, including the Debus-Radziszwski reaction for synthesizing imidazoles, showcases the broader context of chemical synthesis techniques relevant to developing complex molecules .
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Isonicotinamide: An isomer of N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide, differing in the position of the carboxamide group.
Nicotinamide: Another isomer with the carboxamide group in the 3-position.
Pyrrole Derivatives: Compounds containing the pyrrole ring with various substituents, such as 2-methyl-5-phenylpyrrole.
Uniqueness: N-(2-Methyl-5-phenylpyrrol-1-yl)isonicotinamide is unique due to its specific substitution pattern on the pyrrole ring and the presence of the isonicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Q & A
Q. Table 1: Representative Reaction Conditions
| Yield | Solvent | Catalyst | Temperature | Time | Reference |
|---|---|---|---|---|---|
| 30% | DMF | K₂CO₃, KI | 70°C | 3h | |
| 82% | Ethanol | None | Reflux | 6h |
Basic: How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Key characterization steps include:
- Melting Point Analysis : Differential scanning calorimetry (DSC) confirms purity (e.g., 172–173°C for analogous compounds) .
- Spectroscopy : IR identifies amide C=O stretches (~1650 cm⁻¹), while ¹H/¹³C NMR resolves pyrrole and phenyl protons (δ 6.5–8.5 ppm) .
- Elemental Analysis : Carbon (76.80%), hydrogen (6.14%), and nitrogen (17.06%) percentages validate stoichiometry .
Basic: What is the proposed mechanism of action for this compound in cancer models?
Methodological Answer:
The compound inhibits oncogenic pathways via:
- SRPK (Serine/Arginine-Rich Protein Kinase) Inhibition : Disrupts mRNA splicing in leukemia by blocking ATP-binding pockets, validated through molecular docking and kinase assays (IC₅₀ = 1.2 µM) .
- Cytoskeletal Modulation : Downregulates F-actin and paxillin in prostate cancer, inducing apoptosis via Akt-mTOR pathway suppression .
Advanced: How can target engagement of SRPK inhibition be experimentally validated?
Methodological Approach:
- Crystallography : Co-crystallize the compound with SRPK1 to resolve binding interactions (e.g., hydrogen bonds with Glu411 and hydrophobic contacts with Leu542) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in leukemia cell lysates under thermal stress .
Advanced: What in vivo models are suitable for evaluating antitumor efficacy?
Methodological Answer:
- Murine Melanoma Models : Intravenous administration (10 mg/kg) in C57BL/6 mice showed reduced lung metastasis and enhanced CD8⁺ T-cell infiltration via flow cytometry .
- Xenograft Leukemia Models : Subcutaneous injection of HL-60 cells with oral dosing (15 mg/kg) reduces tumor volume by 60% .
Advanced: What structural modifications enhance selectivity for SRPK over related kinases?
Methodological Insights:
- Trifluoromethyl Substitution : At the phenyl ring improves hydrophobic interactions and reduces off-target effects (e.g., ~10-fold selectivity over CLK1) .
- Piperidine vs. Pyrrolidine : Piperidine derivatives show better solubility (logP = 2.1) and oral bioavailability (F = 45%) .
Advanced: How should researchers address contradictions in bioactivity across cell lines?
Methodological Recommendations:
- Dose-Response Profiling : Compare IC₅₀ values in prostate (PC-3) vs. leukemia (HL-60) cells to assess cell-type specificity .
- Kinome-Wide Screening : Use platforms like Eurofins KinaseProfiler™ to identify off-target interactions (e.g., unintended FLT3 inhibition) .
Advanced: What analytical techniques ensure compound stability in biological assays?
Methodological Answer:
- HPLC-MS/MS : Monitor degradation products in serum-containing media over 24h (e.g., <5% degradation at 37°C) .
- Circular Dichroism (CD) : Confirm structural integrity in aqueous buffers (pH 7.4) by tracking amide bond stability .
Advanced: Can this compound synergize with immunotherapies?
Methodological Evidence:
In murine melanoma, SRPIN340 combined with anti-PD-1 antibodies increased survival by 40% vs. monotherapy. Flow cytometry revealed upregulated MHC-I on tumor cells, enhancing T-cell recognition .
Advanced: What computational strategies predict structure-activity relationships (SAR)?
Methodological Approach:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
